2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKAPEDSWAAIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction
For example, the synthesis may begin with the reaction of 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to form an intermediate compound. This intermediate is then subjected to cyclization conditions to form the thieno[3,4-c]pyrazole core. Subsequent reactions introduce the ethoxy and fluorophenyl groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: The compound’s biological activity has been explored, particularly its interactions with specific enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Due to its potential biological activity, the compound is being studied for its therapeutic applications, including its potential as an anti-inflammatory or anticancer agent.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been reported to possess a potent triple-acting PPARα, -γ, and -δ agonist profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Thieno[3,4-c]pyrazole vs. Pyrazolo[3,4-d]pyrimidine ()
- Target Compound: The thieno-pyrazole core provides a rigid, planar structure with sulfur and nitrogen atoms contributing to electron-deficient aromaticity. This may enhance binding to hydrophobic pockets in autotaxin.
- Fluorine substituents (e.g., 3-fluorophenyl in Example 83) enhance lipophilicity and resistance to oxidative metabolism .
Thieno[3,4-c]pyrazole vs. Benzimidazole ()
- Benzimidazole derivatives (e.g., 3x–3aa in ) feature sulfinyl/sulfonyl groups, which improve membrane permeability but may reduce metabolic stability compared to the thieno-pyrazole core.
Substituent Analysis
Fluorophenyl Groups
- The 4-fluorophenyl group in the target compound is a common motif in bioactive molecules (e.g., 2c and 2d in ). Fluorine’s electronegativity enhances binding affinity through dipole interactions and improves pharmacokinetics by reducing CYP450-mediated metabolism .
Ethoxyacetamide vs. Nitrophenylacetamide ()
Physicochemical and Spectroscopic Comparisons
NMR Data
- The ethoxy group in the target compound would likely show signals at δ ~1.3 (CH₃) and δ ~4.0 (OCH₂), similar to ethoxy-containing compounds in .
Biological Activity
2-ethoxy-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects.
The molecular formula of the compound is , with a molecular weight of approximately 353.4 g/mol. It is characterized by the presence of a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in vitro and demonstrated a reduction in nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In a study involving pyrazole derivatives, it was found that modifications to the thieno[3,4-c]pyrazole structure could enhance antibacterial efficacy by disrupting bacterial cell membranes . Specific tests revealed that derivatives similar to this compound had effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria.
3. Antioxidant Activity
Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. In an experiment assessing oxidative stress in erythrocytes exposed to toxins such as 4-nonylphenol, the compound significantly reduced the percentage of altered erythrocytes compared to controls . This highlights its potential as an antioxidant agent in protecting against oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thieno[3,4-c]pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
